Ethyl 2,4-dimethylthiazole-5-carboxylate

Description

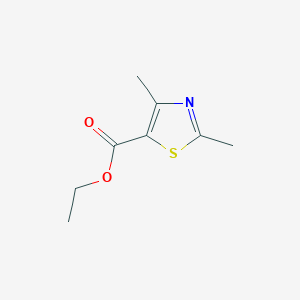

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIRQIGYJTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345334 | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-77-7 | |

| Record name | Ethyl 2,4-dimethyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dimethylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate

CAS Number: 7210-77-7

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is an off-white to yellow powder or crystalline solid.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 7210-77-7 | [3] |

| Molecular Formula | C8H11NO2S | [3][4] |

| Molecular Weight | 185.24 g/mol | [2] |

| Appearance | Off-white to yellow powder or chunks | [1] |

| Melting Point | 48°C | [1] |

| Boiling Point | 254.3°C at 760 mmHg | [1] |

| Density | 1.164 g/cm³ | [1] |

| Flash Point | 107.6°C | [1] |

| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | [3] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 185.05104977 Da | [3] |

| Monoisotopic Mass | 185.05104977 Da | [3] |

| Topological Polar Surface Area | 67.4 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

Synthesis

The primary method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For this compound, this would involve the reaction of thioacetamide with an appropriate α-haloacetoacetate derivative.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea or its N-substituted derivatives

-

Solvent (e.g., ethanol)

Procedure: [5]

-

Dissolve ethyl acetoacetate in the chosen solvent and cool the solution to 0°C.

-

Slowly add N-bromosuccinimide (NBS) to the reaction mixture.

-

After the addition of NBS, add the corresponding thiourea or N-substituted thiourea.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.

This one-pot method is advantageous as it avoids the isolation of the intermediate α-halo ester, simplifying the overall process.[5]

Applications in Drug Development

This compound is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the preparation of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6][7][8]

Logical Relationship: Role in Febuxostat Synthesis

The following diagram illustrates the position of this compound as a precursor in the broader synthetic pathway of more complex pharmaceutical compounds like Febuxostat.

Caption: Role of this compound in synthesis.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities or modulation of signaling pathways by this compound itself. Its primary role described in the scientific literature is that of a synthetic building block.[2] The biological effects of compounds derived from it, such as Febuxostat, are well-documented. For instance, Febuxostat functions by inhibiting xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid.

Thiazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9] However, specific studies detailing the mechanism of action for the title compound are not available in the reviewed literature.

Experimental Workflow: Synthesis of a Febuxostat Intermediate

The following workflow outlines the synthetic steps to produce a key intermediate of Febuxostat starting from a derivative of this compound. This demonstrates the practical application of thiazole chemistry in drug manufacturing. The process involves the formylation of a related thiazole carboxylate.[7][10]

Caption: Workflow for the synthesis of a Febuxostat intermediate.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source:[3]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of pharmaceuticals, most notably Febuxostat. While its own biological activity is not extensively studied, its utility as a building block is well established. This guide provides essential technical data and procedural insights to support its use in research and development.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl-2,4-dimethyl-Thiazole-5-Carboxylate - Cayman Chemical [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof - Google Patents [patents.google.com]

- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is characterized by a thiazole ring substituted with methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 5.

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | [1] |

| CAS Number | 7210-77-7 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₂S | [1][2][3] |

| Molecular Weight | 185.24 g/mol | [1][3] |

| Appearance | Off-white to light brown crystalline solid | [3] |

| Melting Point | 46-50 °C | [3] |

| Boiling Point (Predicted) | 254.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 50 mg/mL | [3] |

| XLogP3 | 2.3 | [1] |

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis . This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Conceptual Synthesis Workflow:

References

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system.

Introduction

This compound is a highly functionalized thiazole derivative of significant interest in the development of novel therapeutic agents. The thiazole moiety is a common scaffold in a wide array of biologically active compounds. This guide details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, providing a practical resource for laboratory-scale preparation.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone or a related compound with a thioamide. In this specific case, the key precursors are Ethyl 2-chloroacetoacetate and Thioacetamide .

The synthesis can be logically divided into two main stages:

-

Preparation of Ethyl 2-chloroacetoacetate: The α-halo-β-ketoester intermediate is typically synthesized from the readily available starting material, ethyl acetoacetate.

-

Cyclization Reaction: The purified Ethyl 2-chloroacetoacetate is then reacted with thioacetamide to form the final thiazole ring structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-stage synthesis process.

Table 1: Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl acetoacetate | 1.0 molar equivalent | [1] |

| Sulfonyl chloride | 1.0 - 1.1 molar equivalents | [1] |

| Reaction Conditions | ||

| Temperature | -5 to 10 °C (addition), then 20-25 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Solvent | None (neat reaction) | [1] |

| Work-up & Purification | ||

| Purification Method | Reduced pressure distillation | [1] |

Table 2: Hantzsch Cyclization for this compound

| Parameter | Value (Adapted) | Reference |

| Reactants | ||

| Ethyl 2-chloroacetoacetate | 1.0 molar equivalent | [2] |

| Thioacetamide | 1.0 molar equivalent | [2] |

| Reaction Conditions | ||

| Solvent | Isopropanol | [2] |

| Temperature | 80-85 °C (Reflux) | [2] |

| Reaction Time | 5 hours | [2] |

| Work-up & Purification | ||

| Isolation | Cooling and filtration | [2] |

| Purification | Recrystallization (e.g., from ethanol) | [2] |

Note: The protocol for the cyclization step is adapted from a similar synthesis of a 2-substituted-4-methylthiazole-5-carboxylic acid ethyl ester described in patent WO2012032528A2[2].

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure is based on the method described in patent literature for the chlorination of ethyl acetoacetate using sulfonyl chloride[1].

Materials:

-

Ethyl acetoacetate

-

Sulfonyl chloride

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate.

-

Cool the flask in an ice-salt bath to a temperature of -5 to 10 °C.

-

Slowly add sulfonyl chloride dropwise from the dropping funnel, maintaining the internal temperature within the specified range.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to 20-25 °C.

-

Stir the reaction mixture at this temperature for 4 hours.

-

After the reaction is complete, slowly reduce the pressure to remove any residual acidic gases (HCl and SO₂).

-

The crude product is then purified by distillation under reduced pressure to yield pure Ethyl 2-chloroacetoacetate.

Stage 2: Synthesis of this compound

This protocol is adapted from the general procedure for the Hantzsch thiazole synthesis, with specific conditions drawn from the synthesis of a structurally similar compound[2].

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filtration flask

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-chloroacetoacetate and an equimolar amount of thioacetamide in isopropanol.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

Hantzsch Synthesis Pathway

Caption: Hantzsch synthesis pathway for this compound.

Experimental Workflow for Cyclization

References

Ethyl 2,4-dimethylthiazole-5-carboxylate: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and diverse applications of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visualizations to support researchers in leveraging this versatile molecule for novel discoveries.

Chemical Properties and Data

This compound is a stable, crystalline solid that serves as a highly functionalized starting material for the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring a decorated thiazole ring, offers multiple points for chemical modification, making it a valuable scaffold in drug discovery and development.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7210-77-7 | [1][5][6] |

| Molecular Formula | C₈H₁₁NO₂S | [1][5] |

| Molecular Weight | 185.25 g/mol | [1] |

| Appearance | Off-white to light brown crystalline solid | - |

| Melting Point | 46-50 °C | - |

| Boiling Point | 254.3 ± 20.0 °C (Predicted) | - |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Soluble in DMF, DMSO, and Ethanol | - |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 4.20 (q, 2H), 2.68 (s, 3H), 2.55 (s, 3H), 1.25 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 162.5, 160.8, 150.2, 115.8, 60.5, 19.1, 16.7, 14.3 |

| IR (KBr) νmax cm⁻¹ | ~2980 (C-H), ~1710 (C=O, ester), ~1540 (C=N) |

| Mass Spectrum (EI) m/z | 185 (M⁺), 140 ([M-OC₂H₅]⁺)[1] |

Note: Spectroscopic data are representative and may vary slightly based on solvent and experimental conditions.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone with a thioamide. For the title compound, the reaction proceeds between ethyl 2-chloroacetoacetate and thioacetamide.

Hantzsch Thistle Synthesis of this compound

This protocol describes a general and efficient method for the preparation of the title compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Typical Yield: 70-85%

Hydrolysis to 2,4-Dimethylthiazole-5-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is another valuable building block for further derivatization, such as amide coupling.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[8]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[8]

-

Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 10% hydrochloric acid.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2,4-Dimethylthiazole-5-carboxylic acid.

Typical Yield: >90%[8]

Applications in Medicinal Chemistry

The 2,4-dimethylthiazole-5-carboxylate core is a privileged scaffold found in numerous biologically active compounds. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: c-Met Kinase Inhibition

Derivatives of 2,4-dimethylthiazole-5-carboxamide have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2][3][4] The c-Met pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, and metastasis. Inhibition of c-Met is a validated therapeutic strategy for cancer treatment.

Table 3: In Vitro c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives

| Compound ID | Modification on Carboxamide | c-Met IC₅₀ (nM) | Reference |

| 51am | N-(3-((7-(3-methoxypropoxy)quinolin-4-yl)oxy)phenyl) | 2.54 | [2] |

| 51ak | N-(3-((7-(2-methoxyethoxy)quinolin-4-yl)oxy)phenyl) | 3.89 | [2] |

| 51an | N-(3-((7-(2-(dimethylamino)ethoxy)quinolin-4-yl)oxy)phenyl) | 3.73 | [2] |

| Foretinib | (Reference Drug) | ~9 | [2] |

The following diagram illustrates the role of the c-Met signaling pathway in cancer and the point of intervention by thiazole-based inhibitors.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial and antifungal agents. Amide derivatives of 2,4-dimethylthiazole-5-carboxylic acid have been investigated for their activity against various bacterial and fungal strains.

Table 4: Antifungal Activity of Thiazole Derivatives against Candida albicans

| Compound Series | R-Group Modification | MIC (µg/mL) | Reference |

| 2-Hydrazinyl-thiazoles (7a) | 4-phenyl | 3.9 | [9] |

| 2-Hydrazinyl-thiazoles (7b) | 4-(4-chlorophenyl) | 3.9 | [9] |

| 2-Hydrazinyl-thiazoles (7c) | 4-(4-bromophenyl) | 3.9 | [9] |

| Fluconazole | (Reference Drug) | 15.62 | [9] |

The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]

Conclusion

This compound is a readily accessible and highly versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis via the Hantzsch reaction and the ease of its chemical modifications, such as hydrolysis and amide coupling, make it an attractive starting point for the development of novel compounds with a wide range of biological activities. The demonstrated efficacy of its derivatives as c-Met kinase inhibitors and antifungal agents highlights the importance of the thiazole scaffold in medicinal chemistry. This guide provides a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

- 1. This compound | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethyl-2,4-dimethyl-Thiazole-5-Carboxylate - Cayman Chemical [bioscience.co.uk]

- 6. This compound CAS#: 7210-77-7 [amp.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2,4-dimethylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS No. 7210-77-7). This thiazole derivative is a valuable building block in medicinal chemistry and drug discovery programs. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Major Fragments (m/z) | 185 (M⁺), 140, 71[1] |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models and serve as a reference for experimental verification.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~4.2 - 4.4 | Quartet | 2H |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | 3H |

| -CH₃ (C4-thiazole) | ~2.6 - 2.8 | Singlet | 3H |

| -CH₃ (C2-thiazole) | ~2.5 - 2.7 | Singlet | 3H |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~162 - 165 |

| C2 (Thiazole) | ~160 - 163 |

| C4 (Thiazole) | ~148 - 151 |

| C5 (Thiazole) | ~118 - 121 |

| -CH₂- (Ethyl) | ~60 - 63 |

| -CH₃ (C4-thiazole) | ~18 - 21 |

| -CH₃ (C2-thiazole) | ~16 - 19 |

| -CH₃ (Ethyl) | ~14 - 16 |

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1700 - 1720 |

| C=N Stretch (Thiazole) | ~1500 - 1600 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 |

| C-O Stretch (Ester) | ~1100 - 1300 |

Experimental Protocols

While specific experimental parameters for this exact molecule are not detailed in the available literature, the following are general protocols for the acquisition of spectroscopic data for similar thiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

A common method for the synthesis of the thiazole ring is the Hantzsch synthesis. For this compound, this would involve the condensation of a thioamide with an α-halocarbonyl compound. A plausible route is the reaction of thioacetamide with ethyl 2-chloroacetoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 2,4-dimethylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound is critical for its application in synthetic chemistry, formulation development, and various biological assays. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for the application of this data in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H11NO2S | PubChem[1] |

| Molecular Weight | 185.24 g/mol | ChemicalBook[2] |

| Melting Point | 46-50 °C | ChemicalBook[2] |

| Appearance | Off-white to light brown crystalline solid | ChemicalBook[2] |

| Predicted Boiling Point | 254.3±20.0 °C | ChemicalBook[2] |

| Predicted Density | 1.164±0.06 g/cm3 | ChemicalBook[2] |

| Predicted pKa | 2.29±0.10 | ChemicalBook[2] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that the temperature at which these solubilities were determined is not specified in the source data.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Ethanol | 50 mg/mL |

| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

Data sourced from ChemicalBook.[2]

General Experimental Protocol for Solubility Determination

While a specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the thermodynamic solubility of a crystalline solid is the shake-flask method. This protocol is based on the principles outlined by the OECD Guideline for Testing of Chemicals, Section 105.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Shaking incubator or thermostatted water bath with agitation

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typical.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the HPLC data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment in Drug Discovery

The following diagram illustrates a typical workflow for assessing and utilizing the solubility data of a compound like this compound in a drug discovery and development context.

Caption: A logical workflow for the assessment and application of solubility data in a drug discovery pipeline.

This workflow begins with the synthesis and initial characterization of the compound. An initial solubility screen provides a preliminary understanding of its properties. Based on these results, a more detailed profiling is conducted, including thermodynamic and kinetic solubility, as well as solubility in biorelevant media that mimic the conditions of the gastrointestinal tract. This comprehensive solubility data then informs the development of in vitro assays and in vivo formulations. Furthermore, the data contributes to building structure-solubility relationship models, which in turn guide the design and synthesis of new analogues with improved properties.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, reactivity in synthesis, and its potential application in biological systems. While comprehensive quantitative data across a wide range of solvents is not extensively available in the public domain, the existing data indicates good solubility in common polar aprotic solvents like DMF and DMSO, and in ethanol. Its solubility is significantly lower in aqueous media like PBS. For researchers and drug development professionals, understanding these solubility characteristics and employing standardized protocols for further characterization is essential for the successful application of this versatile chemical building block.

References

Methodological & Application

Detailed Protocol for the Hantzsch Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

Abstract

This application note provides a detailed experimental protocol for the synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved via the classic Hantzsch thiazole synthesis, a one-pot condensation reaction between an α-haloketone and a thioamide. In this protocol, ethyl 2-chloroacetoacetate reacts with thioacetamide in ethanol to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a clear, step-by-step methodology, characterization data, and a visual representation of the experimental workflow.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring system. The reaction typically involves the condensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds through the reaction of thioacetamide and ethyl 2-chloroacetoacetate, as depicted below:

Reaction of Thioacetamide with Ethyl 2-chloroacetoacetate to form this compound.

Experimental Protocol

Materials and Reagents:

-

Thioacetamide (CH₃CSNH₂)

-

Ethyl 2-chloroacetoacetate (CH₃COCH(Cl)COOC₂H₅)

-

Ethanol (C₂H₅OH), absolute

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization/purification)

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (approximately 3-4 mL per mmol of thioacetamide).

-

Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to yield this compound as an off-white to light brown solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| Appearance | Off-white to light brown solid[1] |

| Melting Point | 46-50 °C |

| Purity | ≥98.0%[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.29 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.69 (s, 3H, C2-CH₃), 2.63 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 163.0, 158.5, 115.9, 60.8, 19.3, 16.5, 14.4 |

| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1710 (C=O, ester), ~1580 (C=N), ~1250 (C-O) |

Mandatory Visualizations

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of this compound is illustrated in the following diagram.

Caption: General laboratory workflow for the Hantzsch synthesis.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis involves a sequence of nucleophilic attack, cyclization, and dehydration steps.

References

Application Notes and Protocols: One-Pot Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

FOR RESEARCH USE ONLY

Abstract

This document provides a detailed protocol for the one-pot synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hantzsch thiazole synthesis, involving the reaction of ethyl 2-chloroacetoacetate with thioacetamide. This application note offers a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the workflow, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many pharmaceutical agents. The thiazole ring is a key pharmacophore in drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This compound serves as a crucial intermediate in the synthesis of more complex molecules. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely used method for the preparation of thiazole rings.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.

This application note details a one-pot adaptation of the Hantzsch synthesis for the preparation of this compound. One-pot syntheses offer several advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified workup procedures, aligning with the principles of green chemistry.

Reaction Scheme

The one-pot synthesis of this compound proceeds via the reaction of ethyl 2-chloroacetoacetate with thioacetamide. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Figure 1: Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a fluorinated thiazole derivative and is expected to provide a good yield of the target compound.[3]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Triethylamine (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in acetonitrile.

-

Addition of Reactants: To the stirred solution of thioacetamide, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

-

Addition of Base: Following the addition of ethyl 2-chloroacetoacetate, add triethylamine (2.7 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 76-82 °C for acetonitrile) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Ethyl 2-chloroacetoacetate | 1.0 equivalent | The limiting reagent. |

| Thioacetamide | 1.0 equivalent | |

| Triethylamine | 2.7 equivalents | Acts as a base to facilitate the reaction and neutralize the HCl byproduct. |

| Solvent | ||

| Acetonitrile | Sufficient to dissolve reactants | A polar aprotic solvent is generally suitable. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 76-82 °C) | |

| Reaction Time | 1-2 hours | Monitor by TLC for completion. |

| Yield | ||

| Expected Yield | Moderate to high | Yield will depend on reaction scale and purification efficiency. |

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol.

Caption: Experimental workflow for the one-pot synthesis.

Caption: Logical relationship of the synthesis.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Acetonitrile is flammable and toxic.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot synthesis of this compound presented in this application note provides an efficient and straightforward method for obtaining this valuable intermediate. By adapting the well-established Hantzsch thiazole synthesis into a one-pot procedure, this protocol offers a practical approach for researchers in organic and medicinal chemistry. The provided experimental details, data summary, and visual workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry. Its substituted thiazole core is a common motif in a wide array of biologically active molecules. This document provides an overview of its application as an intermediate in the synthesis of bioactive compounds, including detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. This compound offers a readily modifiable starting point for the synthesis of diverse derivatives. The ester functionality at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The methyl groups at the 2- and 4-positions can also be functionalized, although this is less common. The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring allow for various intermolecular interactions with biological targets, making it an attractive core for the design of enzyme inhibitors and receptor modulators.

Synthesis of Bioactive Derivatives

The classical method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For this compound, the synthesis would typically involve the reaction of thioacetamide with ethyl 2-chloroacetoacetate.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from this compound.

Caption: General synthetic scheme for derivatization.

Bioactive Compounds Derived from Thiazole Intermediates

While direct examples of bioactive compounds from this compound are not extensively reported in publicly available literature, numerous studies detail the synthesis and biological evaluation of derivatives from the structurally similar ethyl 2-amino-4-methylthiazole-5-carboxylate . The methodologies and biological activities observed for these compounds provide a strong basis for the potential of derivatives from the 2,4-dimethyl analogue.

Kinase Inhibitors

Thiazole derivatives have shown significant promise as inhibitors of various kinases, which are key targets in cancer and inflammatory diseases. Glycogen synthase kinase 3β (GSK-3β) is one such target implicated in several pathologies, including Alzheimer's disease and type 2 diabetes.

Quantitative Data for Thiazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Activity | Reference |

| Thiazole Derivative 1 | GSK-3β | 0.67 | - | Dual Kinase Inhibitor | [1] |

| Thiazole Derivative 2 | CK2 | 1.9 | - | Dual Kinase Inhibitor | [1] |

| Compound 51am | c-Met | 0.051 | A549, HT-29, MDA-MB-231 | Anticancer | [2] |

| Compound 8g | - | - | - | Anticancer | [3] |

Signaling Pathway: Wnt/β-catenin Pathway and GSK-3β

GSK-3β is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this degradation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.

Caption: Wnt/β-catenin signaling pathway.

Antimicrobial Agents

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. The mechanism of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Data for Thiazole-Based Antimicrobial Agents

| Compound ID | Organism | MIC (µg/mL) | Activity | Reference |

| Thiazole Derivative 11 | S. aureus (MRSA) | 125-200 | Antibacterial | [4] |

| Thiazole Derivative 12 | E. coli | 125-200 | Antibacterial | [4] |

| Thiazole Derivative 13 | A. niger | 50-75 | Antifungal | [4] |

| Thiazole Derivative 14 | S. aureus (MRSA) | 50-75 | Antibacterial | [4] |

Anticancer Agents

The antiproliferative activity of thiazole derivatives has been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit cell cycle progression through various mechanisms, including kinase inhibition.

Quantitative Data for Thiazole-Based Anticancer Agents

| Compound ID | Cell Line | IC50 (µM) | Activity | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 | Anticancer | [5] |

| Compound 4c | HepG2 (Liver) | 7.26 | Anticancer | [5] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | Anticancer | [6] |

| Compound 3g | EKVX (Non-Small Cell Lung) | 0.865 | Anticancer | [7] |

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4][8][9]

Protocol 2: Synthesis of 2,4-Dimethylthiazole-5-carboxamides

This protocol outlines the conversion of the ester to an amide, a common step in generating bioactive derivatives.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol/Water or Ethanol/Water mixture

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

-

Desired amine

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Ester Hydrolysis:

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with HCl to precipitate the 2,4-dimethylthiazole-5-carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

-

-

Amide Coupling:

-

Method A (via Acid Chloride): Suspend the carboxylic acid in an anhydrous solvent and add thionyl chloride. Reflux the mixture until the solid dissolves. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in an anhydrous solvent and add the desired amine and triethylamine. Stir at room temperature until the reaction is complete.

-

Method B (using Coupling Agents): Dissolve the carboxylic acid, the desired amine, and a coupling agent (e.g., EDC and HOBt) in an anhydrous solvent. Add a base like triethylamine and stir at room temperature until the reaction is complete.

-

-

Work-up and Purification:

-

After the reaction, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of synthesized compounds on cancer cell lines.[10][11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized thiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Susceptibility Test (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[15][16][17][18]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Synthesized thiazole derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

The size of the zone of inhibition is indicative of the antimicrobial activity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with promising biological activities. The protocols and data presented herein provide a foundational resource for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this chemical scaffold in developing novel therapeutic agents. Further derivatization and biological screening of compounds based on this core structure are warranted to uncover new lead compounds for various diseases.

References

- 1. asm.org [asm.org]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. hereditybio.in [hereditybio.in]

- 16. chemistnotes.com [chemistnotes.com]

- 17. akjournals.com [akjournals.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 2,4-dimethylthiazole-5-carboxylate in Drug Design and Discovery

Introduction

Ethyl 2,4-dimethylthiazole-5-carboxylate is a highly functionalized thiazole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. The thiazole ring is a prominent heterocyclic motif found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the synthesis and evaluation of novel therapeutic agents.

Chemical Information

| Property | Value |

| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |

| CAS Number | 7210-77-7 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |

Application in Drug Design

This compound is an ideal starting point for the development of new chemical entities due to its modifiable ester and thiazole ring functionalities.[5] The core structure can be elaborated to generate libraries of compounds for screening against various biological targets.

Key Structural Features for Modification:

-

Ester Group: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[6][7] This is a common strategy to explore the chemical space around a molecular scaffold and improve target binding and pharmacokinetic properties.

-

Thiazole Ring: The methyl groups at the C2 and C4 positions can be functionalized, although this is less common. The thiazole nitrogen and sulfur atoms also contribute to the molecule's ability to form hydrogen bonds and other interactions with biological targets.

-

Scaffold for Hybrid Molecules: The thiazole nucleus can be combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities.[1]

Biological Activities of Thiazole Derivatives

Derivatives of the thiazole scaffold have shown significant activity in a variety of therapeutic areas. The following tables summarize some of the reported biological activities of various thiazole-containing compounds, illustrating the potential of derivatives that can be synthesized from this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

| Benzimidazole-thiazole derivatives | Human cancer cell lines | Favorable compared to standard treatments | [3] |

| Thiazole derivatives 11c and 6g | HepG-2 | ~4 and ~7 | [4] |

| MCF-7 | ~3 and ~4 | [4] | |

| HCT-116 | ~7 and ~12 | [4] | |

| Thiazole-1,3,4-thiadiazole hybrids | HepG-2 | 1.61 ± 1.92 and 1.98 ± 1.22 | [8] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Novel thiazole derivatives | P. aeruginosa, E. coli, MRSA | 0.25 - 0.96 (mg/mL) | [1] |

| Fungi | 0.07 - 0.96 (mg/mL) | [1] | |

| Chlorine-containing thiazoles | Gram-positive and Gram-negative bacteria | Satisfactory activity | [4] |

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |

| Substituted benzylidenehydrazinyl-methylthiazole-carboxylates | 15-Lipoxygenase (15-LOX) | 0.12 ± 0.002 to 0.69 ± 0.5 | [9] |

| Carbonic Anhydrase II (bCA II) | 1.26 ± 0.24 (most active) | [9] | |

| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 Main Protease (Mpro) | 14.7 - 22.61 | [10] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of novel drug candidates starting from this compound.

Protocol 1: Synthesis of 2,4-Dimethylthiazole-5-carboxamides

This protocol describes the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Hydrolysis of this compound

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, remove the ethanol under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 10% hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethylthiazole-5-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 2,4-dimethylthiazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of newly synthesized thiazole derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes only) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using a thiazole scaffold.

Hypothetical Signaling Pathway Inhibition

This diagram shows a simplified signaling pathway that could be targeted by thiazole-based kinase inhibitors.

Caption: Inhibition of a kinase signaling pathway.

Logical Relationship for SAR Studies

This diagram illustrates the logical relationship in a structure-activity relationship (SAR) study for optimizing a lead compound.

Caption: Structure-Activity Relationship (SAR) logic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7210-77-7 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Bio-active Compounds from Ethyl 2,4-dimethylthiazole-5-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Ethyl 2,4-dimethylthiazole-5-carboxylate. This versatile starting material offers a scaffold for the development of a diverse range of derivatives with potential therapeutic applications. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

These notes outline synthetic pathways for the modification of the ester functional group and the thiazole core, providing researchers with a practical guide to generate libraries of novel compounds for screening and drug discovery programs.

I. Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations described in these application notes, starting from this compound.

Caption: Synthetic routes for the derivatization of this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylthiazole-5-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.

Workflow:

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

10% aqueous Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add an excess of 10% aqueous NaOH solution (approximately 2-3 equivalents of NaOH).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 10% aqueous HCl.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and dry under vacuum to yield 2,4-Dimethylthiazole-5-carboxylic acid.

Protocol 2: Synthesis of N-Substituted-2,4-dimethylthiazole-5-carboxamides

This protocol outlines the coupling of 2,4-Dimethylthiazole-5-carboxylic acid with a primary or secondary amine to form the corresponding amide. Amide bond formation is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of a molecule.[6][7][8][9]

Workflow:

Caption: General workflow for amide bond formation.

Materials:

-

2,4-Dimethylthiazole-5-carboxylic acid

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2,4-Dimethylthiazole-5-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,4-dimethylthiazole-5-carboxamide.

Protocol 3: Synthesis of 2,4-Dimethylthiazole-5-carbohydrazide

This protocol details the conversion of the ethyl ester to a hydrazide, a versatile intermediate for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

Workflow:

Caption: Workflow for the synthesis of a carbohydrazide from an ethyl ester.

Materials:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

A precipitate will form. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2,4-Dimethylthiazole-5-carbohydrazide.

Protocol 4: Synthesis of (2,4-Dimethylthiazol-5-yl)methanol

This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Workflow:

Caption: Workflow for the reduction of an ester to an alcohol.

Materials:

-

This compound

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

-

Two-neck round-bottom flask with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF in a two-neck flask under a nitrogen atmosphere at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-